molecular formula C25H50O3 B15185535 Propylene glycol 1-behenate CAS No. 3539-32-0

Propylene glycol 1-behenate

Cat. No.: B15185535
CAS No.: 3539-32-0
M. Wt: 398.7 g/mol
InChI Key: VDJAHYCCXYNHDE-UHFFFAOYSA-N
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Description

Propylene glycol 1-behenate is an ester formed from propylene glycol (1,2-propanediol) and behenic acid (n-docosanoic acid). This compound is widely used in various industries, particularly in cosmetics and pharmaceuticals, due to its emollient and surfactant properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Propylene glycol 1-behenate is typically synthesized through the esterification of propylene glycol with behenic acid. The reaction involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated to the desired temperature, and water is continuously removed to ensure the reaction proceeds efficiently. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Propylene glycol 1-behenate can undergo various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of propylene glycol and behenic acid.

    Oxidation: The propylene glycol moiety can be oxidized to form propylene oxide or other oxidation products.

    Reduction: The ester can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Major Products Formed

    Hydrolysis: Propylene glycol and behenic acid.

    Oxidation: Propylene oxide and other oxidation products.

    Reduction: Corresponding alcohols.

Mechanism of Action

The mechanism of action of propylene glycol 1-behenate primarily involves its ability to interact with the lipid layers of the skin or other biological membranes. It acts as an emollient by forming a protective barrier on the skin, reducing water loss and improving skin hydration. In transdermal drug delivery, it enhances the penetration of active ingredients by disrupting the lipid structure of the stratum corneum, allowing for better absorption .

Comparison with Similar Compounds

Similar Compounds

  • Propylene glycol monostearate
  • Propylene glycol monooleate
  • Propylene glycol monopalmitate

Comparison

Propylene glycol 1-behenate is unique due to its long-chain behenic acid moiety, which provides superior emollient properties compared to shorter-chain esters like propylene glycol monostearate or monooleate. This makes it particularly effective in applications requiring long-lasting skin hydration and barrier protection .

Properties

CAS No.

3539-32-0

Molecular Formula

C25H50O3

Molecular Weight

398.7 g/mol

IUPAC Name

2-hydroxypropyl docosanoate

InChI

InChI=1S/C25H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-25(27)28-23-24(2)26/h24,26H,3-23H2,1-2H3

InChI Key

VDJAHYCCXYNHDE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(C)O

Origin of Product

United States

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